molecular formula C3H6F2O B128796 1,3-Difluoro-2-propanol CAS No. 453-13-4

1,3-Difluoro-2-propanol

Cat. No.: B128796
CAS No.: 453-13-4
M. Wt: 96.08 g/mol
InChI Key: PVDLUGWWIOGCNH-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-propanol is an organic compound with the chemical formula C3H6F2O. It is a metabolic poison that disrupts the citric acid cycle and is commonly used as a rodenticide. This compound is a colorless liquid with a distinct odor and is known for its high toxicity .

Mechanism of Action

Target of Action

1,3-Difluoro-2-propanol primarily targets the citric acid cycle , a crucial metabolic pathway in organisms . This cycle is essential for the production of energy in the form of ATP, and disruption of this cycle can lead to significant metabolic disturbances.

Mode of Action

The compound acts as a metabolic poison , disrupting the citric acid cycle . It is similar in action to sodium fluoroacetate, another potent disruptor of the citric acid cycle

Biochemical Pathways

By disrupting the citric acid cycle, this compound affects a wide range of downstream biochemical pathways. The citric acid cycle is central to cellular respiration, and its disruption can lead to a decrease in ATP production, affecting numerous cellular processes that rely on this vital energy source .

Result of Action

The primary result of this compound’s action is the disruption of the citric acid cycle, leading to a decrease in ATP production . This can cause a wide range of effects, depending on the extent of exposure and the specific tissues affected. In severe cases, it can lead to metabolic acidosis and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is used as a rodenticide, and its effectiveness can vary depending on the specific environment in which it is used . .

Safety and Hazards

1,3-Difluoro-2-propanol is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Chemical Reactions Analysis

1,3-Difluoro-2-propanol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed from these reactions include 1,3-difluoroacetone, 1,3-difluoropropane, and various substituted derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-difluoropropan-2-ol
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InChI

InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLUGWWIOGCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060009
Record name 1,3-Difluoro-2-propanol
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Molecular Weight

96.08 g/mol
Source PubChem
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CAS No.

453-13-4
Record name 1,3-Difluoro-2-propanol
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Record name 1,3-Difluoro-2-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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